Potency and Intracellular Activity: GSK467 Ki and IC50 Benchmarking Against KDM5/6 Inhibitors
GSK467 demonstrates potent biochemical inhibition of KDM5B with a Ki of 10 nM and an IC50 of 26 nM, as determined by AlphaScreen assay . This potency is comparable to the pan-KDM5 inhibitor CPI-455 (IC50 = 10 nM for KDM5A) , and significantly superior to the mixed KDM5/6 inhibitor GSK-J1, which exhibits much weaker activity against KDM5B (IC50 = 170 nM) . While GSK467 is cell-penetrant, its cellular activity profile is unique; it does not induce antiproliferative effects in hematologic malignancy cell lines, a phenotype opposite to that of KDM5B degraders like YTHu78 derived from its scaffold [1].
| Evidence Dimension | Biochemical Inhibition Potency (KDM5B) |
|---|---|
| Target Compound Data | Ki = 10 nM; IC50 = 26 nM (AlphaScreen) |
| Comparator Or Baseline | CPI-455: IC50 = 10 nM (KDM5A, pan-KDM5). GSK-J1: IC50 = 170 nM (KDM5B). YTHu78: Antiproliferative activity (multiple hematologic cancer cell lines). |
| Quantified Difference | GSK467 is ~6.5-fold more potent than GSK-J1 for KDM5B (26 nM vs. 170 nM). GSK467 lacks the antiproliferative activity observed with the degrader YTHu78. |
| Conditions | AlphaScreen assay (384-well plate format, pH 7.5) for GSK467; TR-FRET assay for CPI-455; in vitro demethylase assay for GSK-J1; hematologic malignancy cell line proliferation assays (MV-4-11, MM.1S) for YTHu78 comparison. |
Why This Matters
For studies requiring a potent KDM5B inhibitor with a defined lack of standalone cytotoxicity, GSK467 provides a distinct, quantitative advantage over both more cytotoxic KDM5-targeting probes and weaker dual inhibitors like GSK-J1.
- [1] Zhang Y, et al. Design, synthesis, and biological evaluation of KDM5B degraders against hematologic malignancy cells. Eur J Med Chem. 2025;280:117098. View Source
